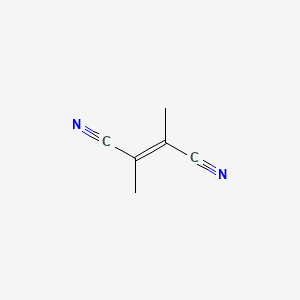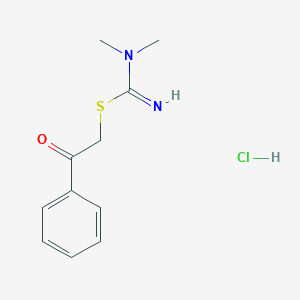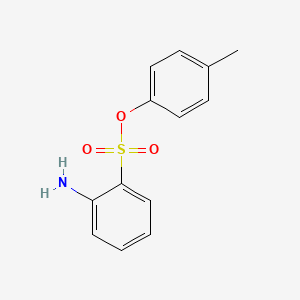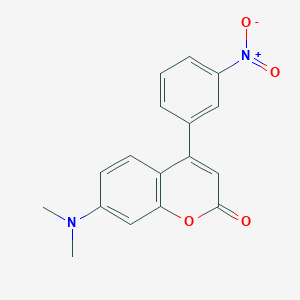
7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one: is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by the presence of a dimethylamino group at the 7th position and a nitrophenyl group at the 4th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-2-one derivatives.
科学研究应用
7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical and diagnostic purposes.
作用机制
The mechanism of action of 7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
7-(Dimethylamino)-4-(2-nitrophenyl)chromen-2-one: Similar structure with the nitro group at the 2nd position of the phenyl ring.
7-(Dimethylamino)-4-(4-nitrophenyl)chromen-2-one: Similar structure with the nitro group at the 4th position of the phenyl ring.
7-(Dimethylamino)-4-(3-methylphenyl)chromen-2-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one is unique due to the specific positioning of the dimethylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
7-(dimethylamino)-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-18(2)12-6-7-14-15(10-17(20)23-16(14)9-12)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMTXBXNDNPBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
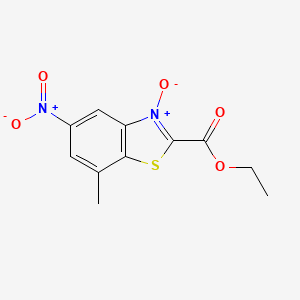
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
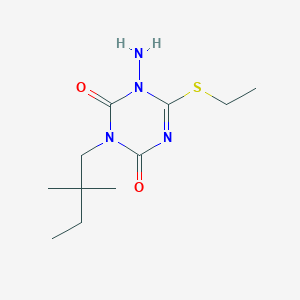
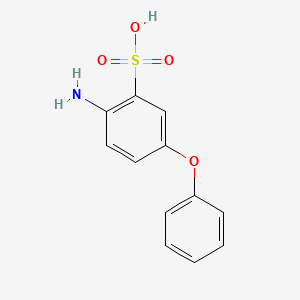
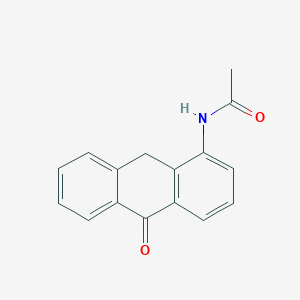
![ethyl N-[(Z)-3-(2-methylpropylamino)-1-methylsulfanyl-3-oxoprop-1-enyl]carbamate](/img/structure/B8044101.png)
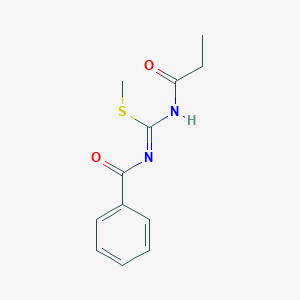
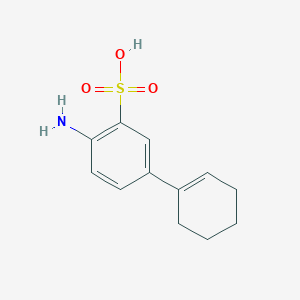
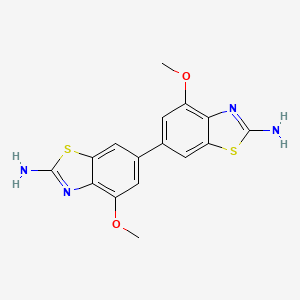
![methyl (NZ)-N-[benzamido(methylsulfanyl)methylidene]carbamate](/img/structure/B8044120.png)
![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)
